(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol: is a complex organic compound that features a pyrazole ring substituted with a tert-butyldiphenylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol typically involves multiple steps, including the protection of hydroxyl groups and the formation of the pyrazole ring. One common method involves the reaction of a suitable pyrazole precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4S,5R,6S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (3-(((tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Uniqueness
The uniqueness of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol lies in its specific substitution pattern and the presence of the pyrazole ring
Eigenschaften
Molekularformel |
C22H28N2O2Si |
---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C22H28N2O2Si/c1-22(2,3)27(20-11-7-5-8-12-20,21-13-9-6-10-14-21)26-17-19-15-18(16-25)23-24(19)4/h5-15,25H,16-17H2,1-4H3 |
InChI-Schlüssel |
SQKTYOVHKXOPHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.